

PNU-145156E: A Preclinical Pharmacology Review

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Compound of Interest

Compound Name: PNU-145156E

Cat. No.: B10784758

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a novel, non-cytotoxic investigational drug characterized by its unique mechanism of action as a growth factor-complexing molecule. Preclinical studies have demonstrated its potential as an anti-angiogenic and anti-tumor agent. This document provides a comprehensive review of the preclinical pharmacology of **PNU-145156E**, summarizing available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

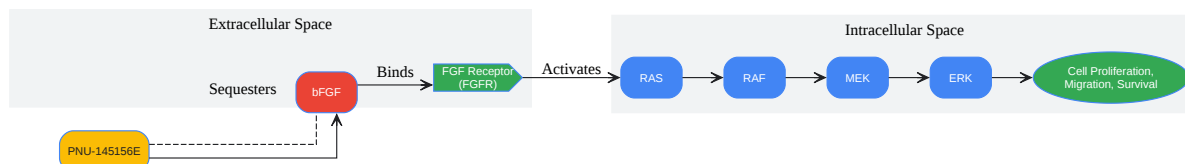
Mechanism of Action

PNU-145156E exerts its anti-tumor effects by binding to and sequestering various growth and angiogenic factors, thereby preventing them from interacting with their cognate receptors on the cell surface. This disruption of growth factor signaling inhibits angiogenesis, a critical process for tumor growth and metastasis.

The primary molecular target of **PNU-145156E** is basic Fibroblast Growth Factor (bFGF). It forms a reversible complex with bFGF, effectively neutralizing its pro-angiogenic activity.^[1] Studies have also indicated that **PNU-145156E** can complex with other growth factors, such as Platelet-Derived Growth Factor (PDGF) and Interleukin-1 (IL-1).

Signaling Pathway

PNU-145156E's interaction with bFGF disrupts the downstream signaling cascade that promotes cell proliferation, migration, and survival. The following diagram illustrates the simplified bFGF signaling pathway and the inhibitory action of **PNU-145156E**.



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Figure 1: PNU-145156E's disruption of the bFGF signaling pathway.

Preclinical Efficacy

In vivo studies have demonstrated the anti-tumor activity of **PNU-145156E** in various murine tumor models.

Murine Tumor Models

PNU-145156E has shown efficacy in the M5076 murine reticulosarcoma, MXT mammary adenocarcinoma, and S180 sarcoma models. Notably, its anti-tumor activity was observed at non-toxic doses. In combination with cytotoxic drugs such as doxorubicin and cyclophosphamide, **PNU-145156E** potentiated their anti-tumor effects without a corresponding increase in general or myelotoxicity.[1]

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical and early clinical investigations of **PNU-145156E**.

Table 1: Binding Affinity

Ligand	Target	Assay	Dissociation Constant (Kd)	Reference
PNU-145156E	Human bFGF	Time-Resolved Fluorescence Anisotropy	~145-174 nM	

Table 2: Preclinical and Clinical Toxicology

Study Type	Species	Key Findings
Preclinical	Animal (unspecified)	Vacuolization of macrophages and hepatocytes, lymphoid depletion, thrombosis.
Phase I Clinical Trial	Human	Dose-Limiting Toxicities: Thrombophlebitis, pulmonary embolism, dyspnea. Maximum Tolerated Dose (MTD): 1050 mg/m ² .

Table 3: Clinical Pharmacokinetics

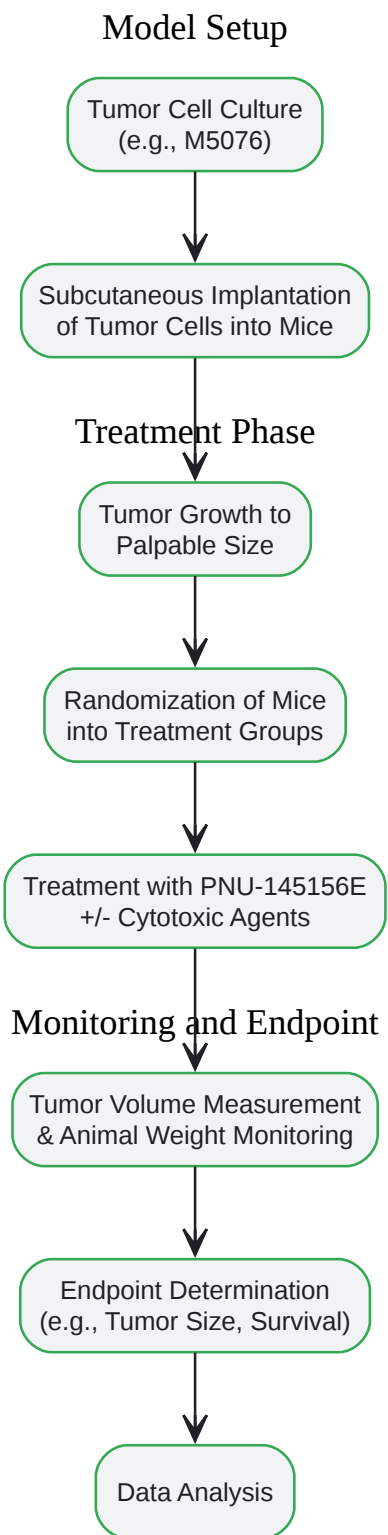
Population	Route of Administration	Key Parameters
Human (Phase I)	Intravenous	Terminal Half-life: ~1 month

Note: Specific preclinical pharmacokinetic parameters (Cmax, Tmax, AUC) and toxicology values (LD50, NOAEL) are not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not extensively published. However, a general workflow for assessing the in vivo efficacy of an anti-tumor agent in a murine xenograft model is outlined below.

General In Vivo Efficacy Workflow (Murine Xenograft Model)



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Figure 2: Generalized workflow for an *in vivo* anti-tumor efficacy study.

Conclusion

PNU-145156E represents a promising anti-angiogenic agent with a distinct mechanism of action. Its ability to sequester key growth factors, particularly bFGF, translates to anti-tumor efficacy in preclinical models, especially in combination with traditional cytotoxic therapies. While the available public data on its preclinical pharmacokinetics and toxicology are limited, the findings from early clinical development provide valuable insights into its safety profile. Further research to fully elucidate its preclinical characteristics is warranted to guide its potential future development.

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References

- 1. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
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